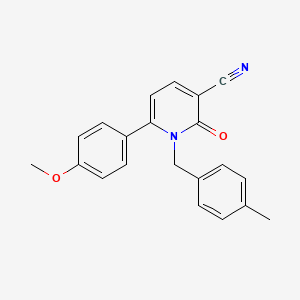
(E)-2-cyano-N-(2-fluorophenyl)-3-(4-octoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(2-fluorophenyl)-3-(4-octoxyphenyl)prop-2-enamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sphingosine-1-phosphate (S1P) receptor modulators and has been found to exhibit a variety of biological activities.
Mecanismo De Acción
(E)-2-cyano-N-(2-fluorophenyl)-3-(4-octoxyphenyl)prop-2-enamide exerts its biological effects by binding to S1P receptors, which are expressed on various cell types, including lymphocytes, endothelial cells, and smooth muscle cells. By binding to these receptors, this compound induces their internalization and degradation, leading to the sequestration of lymphocytes in lymph nodes and preventing their migration to peripheral tissues. This mechanism of action is thought to underlie the immunomodulatory and anti-inflammatory effects of this compound.
Biochemical and physiological effects:
This compound has been found to exhibit a variety of biochemical and physiological effects, including modulation of lymphocyte trafficking, inhibition of angiogenesis, induction of apoptosis, and regulation of immune responses. These effects are mediated by the binding of this compound to S1P receptors and the subsequent modulation of intracellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (E)-2-cyano-N-(2-fluorophenyl)-3-(4-octoxyphenyl)prop-2-enamide in lab experiments is its well-established mechanism of action and biological effects. This allows for the precise manipulation of lymphocyte trafficking and immune responses, which can be useful in studying various diseases and immunological processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of treatment. Careful consideration must be given to the experimental conditions and the potential risks associated with this compound treatment.
Direcciones Futuras
There are several future directions for the study of (E)-2-cyano-N-(2-fluorophenyl)-3-(4-octoxyphenyl)prop-2-enamide, including the development of new analogs with improved pharmacological properties, the investigation of its effects on other cell types and signaling pathways, and the exploration of its potential therapeutic applications in other diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying the immunomodulatory and anti-inflammatory effects of this compound, which could lead to the development of more targeted and effective therapies.
Métodos De Síntesis
The synthesis of (E)-2-cyano-N-(2-fluorophenyl)-3-(4-octoxyphenyl)prop-2-enamide involves several steps, starting with the reaction of 2-fluorobenzaldehyde with 4-octoxyphenylmagnesium bromide to obtain the corresponding alcohol. This alcohol is then reacted with cyanoacetic acid to form a cyanoester, which is further reacted with 2-fluoroaniline to obtain the desired product. The overall yield of this synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
(E)-2-cyano-N-(2-fluorophenyl)-3-(4-octoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, this compound has been found to reduce the frequency of relapses and delay the progression of disability. In cancer, this compound has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In transplant rejection, this compound has been found to prevent the rejection of transplanted organs by inhibiting lymphocyte trafficking.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-(4-octoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O2/c1-2-3-4-5-6-9-16-29-21-14-12-19(13-15-21)17-20(18-26)24(28)27-23-11-8-7-10-22(23)25/h7-8,10-15,17H,2-6,9,16H2,1H3,(H,27,28)/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJNNURLXSWWIX-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

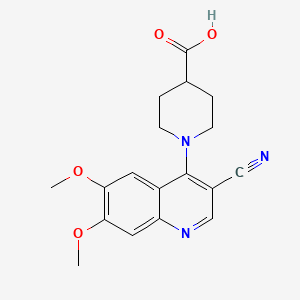
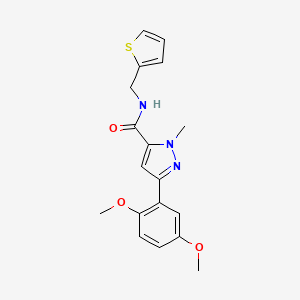
![7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione](/img/no-structure.png)
![N-[(1R,2S)-2-Naphthalen-2-ylcyclopropyl]oxirane-2-carboxamide](/img/structure/B2865725.png)
![1-(4-Chlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2865726.png)
![[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2865728.png)
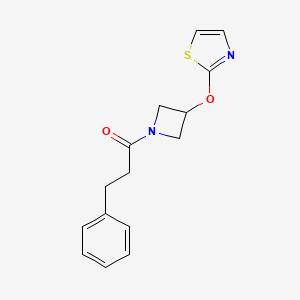
![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2865732.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2865733.png)
![2-[Benzyl(methyl)amino]propanoic acid](/img/structure/B2865735.png)
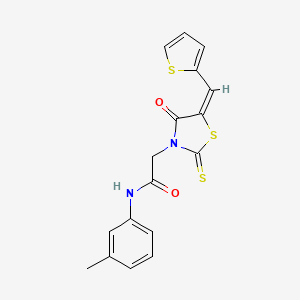
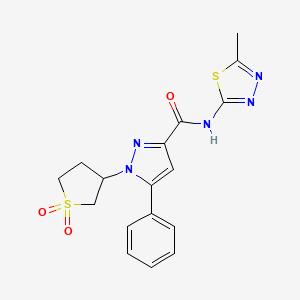
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2865738.png)
